N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide
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Overview
Description
The compound “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide” is a complex organic molecule that contains a pyrazole ring and a thiophene ring . Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the formation of the thiophene ring, and the attachment of these rings to the rest of the molecule . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with other functional groups attached to these rings . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the pyrazole ring might undergo reactions typical of aromatic heterocycles, while the thiophene ring might undergo reactions typical of sulfur-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the presence of the polar pyrazole ring and the potentially less polar thiophene ring . Its melting point, boiling point, and other physical properties would also depend on the specific arrangement of atoms and functional groups within the molecule .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-3-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The compound interacts with its target, SDH, through strong hydrogen bonding . This interaction can influence the activity of the enzyme, potentially altering energy production within the cell .
Biochemical Pathways
The compound’s interaction with SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . By influencing the activity of SDH, the compound can impact these pathways and their downstream effects, which include the production of ATP, the primary energy currency of the cell .
Result of Action
The compound has shown significant fungicidal activity against various fungi, including Fusarium graminearum, Alternaria solani, and Botrytis cinerea . The EC50 values (the concentration of the compound that gives half-maximal response) against these fungi were comparable to those of the control agent thiafluzamide .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazole-containing compounds, have been shown to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-16(7-10-19-20)14-4-2-13(3-5-14)6-9-18-17(21)15-8-11-22-12-15/h2-5,7-8,10-12H,6,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDLXAVHYMYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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